4-Bromo-2-(methylthio)thiophene

Descripción general

Descripción

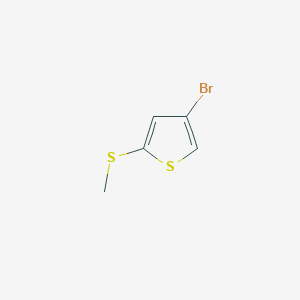

“4-Bromo-2-(methylthio)thiophene” is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of thiophene derivatives like “4-Bromo-2-(methylthio)thiophene” often involves reactions such as metalation-alkylation with various electrophiles . Other methods include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(methylthio)thiophene” consists of a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C5H5BrS2/c1-7-5-2-4 (6)3-8-5/h2-3H,1H3 .

Chemical Reactions Analysis

Thiophene derivatives like “4-Bromo-2-(methylthio)thiophene” undergo various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Physical And Chemical Properties Analysis

“4-Bromo-2-(methylthio)thiophene” has a density of 1.6±0.1 g/cm3, a boiling point of 180.4±20.0 °C at 760 mmHg, and a flash point of 62.9±21.8 °C . It also has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 111.4±3.0 cm3 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

4-Bromo-2-(methylthio)thiophene derivatives have been explored for their antimicrobial properties. These compounds can be designed to target a variety of pathogens, offering potential as broad-spectrum antibiotics. The presence of the bromo and methylthio groups may enhance the bioactivity of thiophene, making it a valuable scaffold in drug design .

Anti-inflammatory Drugs

The anti-inflammatory activity of thiophene derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modifying the thiophene core with bromo and methylthio substituents, researchers aim to develop new anti-inflammatory agents with improved efficacy and reduced side effects .

Material Science: Corrosion Inhibitors

In the field of material science, 4-Bromo-2-(methylthio)thiophene is used to create molecules that serve as corrosion inhibitors. These compounds protect metals from corrosive environments, extending the life of metal structures and components .

Organic Semiconductors

Thiophene derivatives are pivotal in the advancement of organic semiconductors. The electronic properties of 4-Bromo-2-(methylthio)thiophene can be harnessed to develop materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of flexible electronics .

Anticancer Research

The structural motif of thiophene is significant in anticancer drug research. 4-Bromo-2-(methylthio)thiophene may be incorporated into compounds that exhibit anti-tumor activity, providing a pathway for the development of novel cancer therapies .

Analgesic Applications

Thiophene derivatives have shown promise as analgesics. The modification of thiophene with bromo and methylthio groups could lead to the creation of pain-relieving medications that are more effective and have fewer adverse effects .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-(methylthio)thiophene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-Bromo-2-(methylthio)thiophene interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents used in the SM coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties.

Result of Action

The result of the action of 4-Bromo-2-(methylthio)thiophene is the formation of a new Pd–C bond . This occurs through oxidative addition, where palladium becomes oxidized through its donation of electrons .

Action Environment

The action of 4-Bromo-2-(methylthio)thiophene is influenced by the reaction conditions of the Suzuki–Miyaura coupling. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Direcciones Futuras

Thiophene derivatives are being studied intensively due to their anticancer, antimicrobial, antioxidant, and other clinically important properties . They are also being used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Propiedades

IUPAC Name |

4-bromo-2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZWFWQJUITPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437507 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylthio)thiophene | |

CAS RN |

87310-65-4 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)